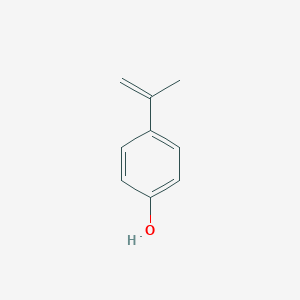

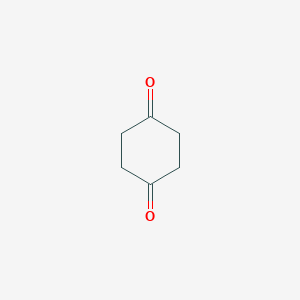

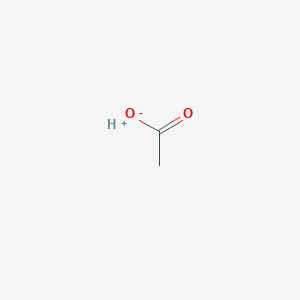

![molecular formula C12H14O2S B043182 1-[4-(甲硫基)苯基]-1,4-戊二酮 CAS No. 189501-33-5](/img/structure/B43182.png)

1-[4-(甲硫基)苯基]-1,4-戊二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione often involves the arylated transformation of pentanedione derivatives. For example, 1-Phenyl-2,4-pentanedione can be prepared from 2,4-pentanedione and arylated with diaryliodonium chloride, demonstrating a method that could be adapted for the synthesis of 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione (Song-Hong Wei, 2010).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 3-(4-Fluorophenyl)-1,5-bis (pyridyl)-1,5-pentanedione, provides insights into the geometry and electronic structure, which are critical for understanding the chemical behavior of 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione. Crystal structure determination through X-ray diffraction methods is a common approach for such analysis (Huanmei Guo et al., 2014).

Chemical Reactions and Properties

The reactivity of 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione can be inferred from studies on similar compounds. For instance, the synthesis and chemical reactions of aminomethyloxy derivatives of pentane derivatives show a range of functionalities, highlighting the versatility of pentanedione compounds in chemical synthesis (I. A. Dzhafarov et al., 2010).

Physical Properties Analysis

The physical properties of compounds like 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione can be explored through spectroscopic methods, including NMR and IR spectroscopy, to determine molecular conformation and dynamics. The synthesis and characterisation of unsymmetrical Schiff bases derived from 3,4-diaminopyridine provide an example of how these methods are applied in the study of complex organic molecules (E. Opozda et al., 2006).

Chemical Properties Analysis

The chemical properties of 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione, such as reactivity and stability, can be assessed through its reactions with other chemical entities. Studies on the reactivity of pentanedione derivatives towards various reagents and conditions provide valuable insights into the chemical properties of these compounds. For example, the cascade radical reactions via alpha-(arylsulfanyl)imidoyl radicals illustrate the complexity of reactions that pentanedione derivatives can undergo (L. Benati et al., 2003).

科学研究应用

金属配合物的合成

研究表明 1-苯基-2,4-戊二酮衍生物在制备金属配合物中很有用。例如,配合不饱和的 Cp*Ru 烷氧基配合物已使用 1-苯基-2,4-戊二酮衍生物合成,展示了它们在有机金属化学和潜在催化应用中的作用 (Koelle, Rietmann, & Raabe, 1997)。这些配合物因其二聚行为和溶液平衡而受到研究,提供了对其结构动力学的见解。

有机合成和配体形成

1-苯基-2,4-戊二酮已被用于合成各种有机化合物。一个值得注意的例子是通过酸催化转化形成多官能化呋喃 (Onitsuka, Nishino, & Kurosawa, 2000)。此类转化突出了 1-苯基-2,4-戊二酮衍生物在促进复杂有机反应中的多功能性,该反应导致具有潜在药学应用的杂环化合物。

晶体结构和材料研究

该化合物还在晶体结构和材料科学的研究中发挥作用。例如,3-(4-氟苯基)-1,5-双(吡啶基)-1,5-戊二酮的晶体结构已确定,说明了该化合物在阐明晶体材料内的分子几何形状和相互作用中的效用 (Guo, Zhang, & Li, 2014)。

新型合成途径

此外,对 1-苯基-2,4-戊二酮的研究导致了发现用于制备复杂有机分子的新型合成途径。这包括从烯烃、活性亚甲基化合物和分子氧合成环状过氧化物,展示了该化合物在生成在各种化学工业中具有潜在适用性的功能化有机分子中的效用 (Qian, Yamada, Nishino, & Kurosawa, 1992)。

未来方向

属性

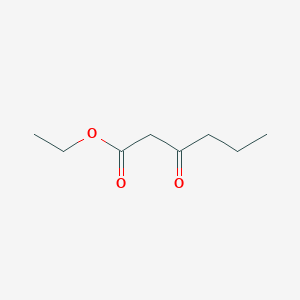

IUPAC Name |

1-(4-methylsulfanylphenyl)pentane-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2S/c1-9(13)3-8-12(14)10-4-6-11(15-2)7-5-10/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJZPSYCLXIRPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C1=CC=C(C=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441433 |

Source

|

| Record name | 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione | |

CAS RN |

189501-33-5 |

Source

|

| Record name | 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。